molecular formula C24H39N9O2 B13700960 N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine

N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine

Cat. No.: B13700960
M. Wt: 485.6 g/mol
InChI Key: ONADSTGZKBHZMU-UHFFFAOYSA-N
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Description

N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidyl and piperazinyl groups: These groups can be introduced through nucleophilic substitution or addition reactions.

    Protection and deprotection steps: The Boc (tert-butoxycarbonyl) group is often used as a protecting group for amines and can be removed under acidic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various analogs and derivatives with modified biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions with biological targets.

    Medicine: Potential use as a therapeutic agent for various diseases.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-(1-Boc-4-piperidyl)-6-(4-methyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
  • N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(3-pyrazolyl)pyrimidine-2,4-diamine

Uniqueness

N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H39N9O2

Molecular Weight

485.6 g/mol

IUPAC Name

tert-butyl 4-[[4-(4-ethylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H39N9O2/c1-6-31-11-13-32(14-12-31)21-16-19(26-20-15-17(2)29-30-20)27-22(28-21)25-18-7-9-33(10-8-18)23(34)35-24(3,4)5/h15-16,18H,6-14H2,1-5H3,(H3,25,26,27,28,29,30)

InChI Key

ONADSTGZKBHZMU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2)NC3=NNC(=C3)C)NC4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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